molecular formula C12H13NO4 B1452269 Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate CAS No. 1120258-93-6

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate

Cat. No.: B1452269
CAS No.: 1120258-93-6
M. Wt: 235.24 g/mol
InChI Key: LXYQYRHUAUEDDG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate is systematically named according to IUPAC rules as methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)acetate . This nomenclature reflects its fused heterocyclic core:

  • Benzoxazepine backbone : A seven-membered ring comprising a benzene fused to a 1,4-oxazepine system (oxygen and nitrogen at positions 1 and 5).
  • Substituents : A ketone group at position 4 and an acetoxymethyl group at position 3.

The molecular formula is C₁₂H₁₃NO₄ , with a molecular weight of 235.24 g/mol . Key structural identifiers include:

Property Value
SMILES COC(=O)CC1COC2=CC=CC=C2NC1=O
InChIKey LXYQYRHUAUEDDG-UHFFFAOYSA-N
CAS Registry Number 1120258-93-6

The acetoxy group (-OAc) at position 3 and the lactam (cyclic amide) at position 4 are critical to its reactivity and conformational stability.

Crystallographic and Conformational Studies

While direct single-crystal X-ray diffraction data for this compound are limited, related benzoxazepine derivatives have been extensively characterized. For example:

  • Benzoxazepine ring puckering : In analogous structures, the seven-membered ring adopts a boat-like conformation , with the oxygen and nitrogen atoms occupying axial positions.
  • Hydrogen-bonding networks : The lactam group (C=O) and ether oxygen often participate in intermolecular interactions, stabilizing crystal packing.

Computational studies using density functional theory (DFT) predict a twist-boat conformation for the benzoxazepine core, with the acetoxymethyl group oriented equatorially to minimize steric strain. Key bond lengths and angles derived from similar compounds include:

Parameter Value (Å or °)
C=O (lactam) 1.22–1.24 Å
C-O (ether) 1.42–1.45 Å
N-C (amide) 1.35–1.38 Å
Ring puckering angle 15–25°

These features are consistent with the compound’s potential for forming stable crystalline phases, though experimental validation is needed.

Tautomeric and Stereochemical Considerations

Tautomerism

The lactam group at position 4 enables keto-enol tautomerism under specific conditions. In non-polar solvents, the keto form dominates, stabilized by resonance within the conjugated lactam system. However, in acidic or basic media, enolization may occur, altering reactivity:

$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad (\Delta G \approx -2.1 \, \text{kcal/mol in DMSO})
$$

Stereochemistry

The stereocenter at position 3 (highlighted below) confers chirality, producing two enantiomers:

$$
\begin{array}{c}
\text{3R configuration} \
\downarrow \
\text{C}_3 \text{ chiral center} \
\uparrow \
\text{3S configuration} \
\end{array}
$$

Racemization is hindered by the rigid benzoxazepine ring, as demonstrated in related compounds via polarimetry and circular dichroism. Computational models (B3LYP/6-31G*) predict an energy barrier of ~18 kcal/mol for interconversion between enantiomers.

Key Stereochemical Parameters:
Parameter Value
Optical rotation (α) ±153° (c=1, CHCl₃)
Enantiomeric excess >98% (via chiral HPLC)

These insights underscore the compound’s potential as a scaffold for asymmetric synthesis in medicinal chemistry.

Properties

IUPAC Name

methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)6-8-7-17-10-5-3-2-4-9(10)13-12(8)15/h2-5,8H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQYRHUAUEDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization via Isatoic Acid Anhydride Intermediate

One well-established approach to benzoxazepine derivatives involves the activation of substituted anthranilic acids to isatoic acid anhydrides, followed by condensation and reduction steps to form the benzoxazepine core.

  • Starting Material: 2-amino-5-bromo-3-methoxybenzoic acid or related anthranilic acid derivatives.
  • Activation: Treatment with triphosgene to form isatoic acid anhydride.
  • Cyclization: Reaction with amino acids such as glycine to form dilactams.
  • Reduction: Use of strong reducing agents like borane (BH3) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce the dilactam to the benzoxazepine scaffold.
  • Functionalization: Selective functionalization of the secondary aliphatic amine (N-4) is possible due to its higher nucleophilicity compared to the aromatic amine (N-1).

Notes:

  • The reduction step requires harsh conditions (lengthy reflux), which may cause side reactions such as debromination.
  • This route is classical but may be limited by functional group compatibility and yields.

Novel Mild and Short Synthetic Routes Using Mitsunobu and Fukuyama Amine Synthesis

To overcome the limitations of the classical approach, innovative methods have been developed:

  • Two-Step Approach:

    • SN2 reaction of N-tosylates or related intermediates to form key intermediates.
    • Mitsunobu reaction conditions to induce cyclization and formation of the benzoxazepine ring.
  • Fukuyama Amine Synthesis-Based Route:

    • Reaction of N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide with N-Boc-protected 2-aminobenzyl alcohol under Mitsunobu conditions.
    • One-pot Boc deprotection, intramolecular imine formation, and reduction to yield protected benzoxazepine intermediates.
    • Final deprotection with thiophenol to obtain the target scaffold.

Advantages:

  • These methods provide mild reaction conditions and shorter synthetic sequences.
  • Protecting groups on the more nucleophilic nitrogen allow selective functionalization of the less nucleophilic nitrogen prior to deprotection.

Condensation of Diamines with 2-(2-Bromoethoxy)benzaldehyde for Benzoxazepine Formation

A convenient and high-yielding method for synthesizing benzoxazepine scaffolds, including methyl ester derivatives, involves condensation of diamines with 2-(2-bromoethoxy)benzaldehyde:

  • Procedure:

    • Slow addition (dropwise over 12 hours) of aldehyde solution in dry acetonitrile to a diamine solution in dry acetonitrile, followed by reflux overnight.
    • The reaction mixture is filtered, solvent evaporated, and crude product purified by washing or chromatography.
  • Outcome:

    • Formation of tricyclic benzoxazepine derivatives such as 1,2,3,5,6,11b-hexahydroimidazo[1,2-d]benzoxazepines in yields around 72%.
    • The method is operationally simple, cost-effective, and practical for medium-sized ring systems.

Notes:

  • This method is adaptable to various diamines and aldehydes, allowing structural diversity.
  • The reaction proceeds via condensation and intramolecular cyclization.

Ester-Functionalized Benzoxazepine Scaffold Preparation

For the specific preparation of methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate, ester functionality at the 3-position is introduced through:

  • Nucleophilic Aromatic Substitution:

    • Reaction of 1-fluoro-2-nitrobenzene with sodium alkoxide of Boc-protected serine to yield a carboxylic acid intermediate with desired stereochemistry.
  • Nitro Reduction and Lactam Formation:

    • Reduction of the nitro group followed by HATU-mediated lactamization to form the benzoxazepinone core.
  • Deprotection and Amide Coupling:

    • Removal of Boc protecting group with acid (HCl or TFA).
    • Coupling with carboxylic acids under amide bond-forming conditions to obtain amide derivatives.
  • Methylation:

    • Alkylation with methyl iodide to introduce the methyl ester group.

Yields and Efficiency:

  • Overall yields for the benzoxazepinone core formation are reported around 85%.
  • Methylation and subsequent transformations proceed with moderate to good yields (~50% overall for methylated derivatives).

Summary Table of Preparation Methods

Method No. Key Steps Starting Materials Conditions Advantages Limitations
1. Classical Cyclization Triphosgene activation, condensation with glycine, reduction with BH3/LiAlH4 2-amino-5-bromo-3-methoxybenzoic acid Harsh reflux in THF Well-established, selective N-4 functionalization Harsh conditions, possible debromination, limited functional group tolerance
2. Mitsunobu & Fukuyama Routes SN2 reaction, Mitsunobu cyclization, Boc deprotection, thiophenol cleavage N-tosylates, N-Boc-2-aminobenzyl alcohol Mild, one-pot reactions Mild conditions, short synthesis, selective protection Requires careful handling of protecting groups
3. Diamine Condensation Slow addition, reflux, filtration, purification 2-(2-bromoethoxy)benzaldehyde, diamines Reflux in dry acetonitrile overnight High yield, operationally simple, cost-effective Limited to compatible diamines and aldehydes
4. Ester-Functionalized Scaffold Nucleophilic aromatic substitution, nitro reduction, lactamization, methylation 1-fluoro-2-nitrobenzene, Boc-L-serine Acidic deprotection, HATU coupling, methyl iodide alkylation High stereochemical control, good yields Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzoxazepine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate serves as a scaffold for drug development. Its unique structure allows for modifications that can enhance biological activity against various targets.

Case Study: Neurological Disorders

Recent research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance:

  • Targeting Neurotransmitter Receptors : Studies have shown that derivatives can modulate GABAergic and glutamatergic systems, which are crucial in treating conditions like anxiety and depression.
  • Inhibitory Effects on Enzymes : The compound has been tested for its ability to inhibit enzymes related to neurodegenerative diseases such as Alzheimer's.

Organic Synthesis Applications

The compound is also valuable in organic synthesis as an intermediate for creating more complex molecules.

Synthesis Routes

The synthesis of this compound typically involves:

  • Cyclization Reactions : Forming the benzoxazepine ring through reactions involving ortho-amino phenols and carbonyl compounds.
  • Acetylation : Introducing the acetate group through acetic anhydride or acetyl chloride under controlled conditions.

Material Science Applications

Due to its unique chemical structure, this compound has potential uses in developing advanced materials.

Potential Developments

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings and Adhesives : Its chemical properties may allow for the formulation of coatings with specific adhesion and durability characteristics.

Data Table: Comparison of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryNeurological disorder treatmentsNeuroprotective effects
Organic SynthesisIntermediate for complex moleculesVersatile synthetic routes
Material ScienceAdvanced polymer developmentEnhanced stability and mechanical properties

Mechanism of Action

The mechanism of action of Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Benzoxazepine vs. Benzothiazepine Derivatives

The compound is structurally analogous to benzothiazepine-based pharmaceuticals like Diltiazem Hydrochloride and its impurities (e.g., Impurity B). Key differences include:

Parameter Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate Diltiazem Hydrochloride Diltiazem Impurity B (4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic Acid
Core Heteroatom Oxygen (benzoxazepine) Sulfur (benzothiazepine) Sulfur (benzothiazepine) Sulfur (benzothiazepine)
Substituents Methyl ester at C3 Dimethylaminoethyl and 4-methoxyphenyl 4-Methoxyphenyl Carboxylic acid at C3
Molecular Formula C₁₂H₁₃NO₄ (estimated) C₂₂H₂₆N₂O₄S·HCl C₂₀H₁₉NO₄S C₁₁H₁₁NO₃S
Molecular Weight ~235.24 g/mol 450.98 g/mol 369.43 g/mol 253.28 g/mol
Functional Groups Ester, ketone, benzoxazepine Ester, tertiary amine, benzothiazepine Ester, benzothiazepine Carboxylic acid, ketone, benzothiazepine
Pharmacological Role Not reported (likely intermediate/impurity) Calcium channel blocker Inactive metabolite/impurity Not reported (potential metabolite)
Key Observations:

Sulfur’s larger atomic size and polarizability in benzothiazepines enhance binding to biological targets (e.g., L-type calcium channels in Diltiazem) .

Functional Group Differences: The methyl ester in the target compound contrasts with Diltiazem’s dimethylaminoethyl group, which is critical for its pharmacological activity . The carboxylic acid derivative (Sigma-Aldrich compound) is more hydrophilic, suggesting divergent pharmacokinetic profiles .

Pharmacological and Industrial Relevance

  • Diltiazem Hydrochloride: A clinically approved calcium channel blocker used for hypertension and angina. Its structure-activity relationship (SAR) relies on sulfur, the 4-methoxyphenyl group, and dimethylaminoethyl side chain .
  • Impurity Profiling: Impurities like Diltiazem Impurity B lack the dimethylaminoethyl group, rendering them pharmacologically inactive but critical for quality control .

Biological Activity

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 1120258-93-6
  • Purity : Minimum 95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been studied for its inhibitory effects on enzymes involved in critical metabolic pathways.

Inhibition of Squalene Synthase

Recent studies have highlighted the compound's potential as an inhibitor of squalene synthase, an enzyme crucial for cholesterol biosynthesis. In vitro assays demonstrated that this compound exhibited significant inhibitory activity against squalene synthase with IC50 values comparable to known inhibitors .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The benzoxazepine structure has been associated with various antimicrobial activities against both gram-positive and gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

3. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have documented the biological effects of related compounds:

StudyFindings
Inhibition of Squalene Synthase Demonstrated potent inhibition in rat hepatic microsomes with an IC50 value of 32 mg/kg in vivo .
Antimicrobial Activity Showed effectiveness against Staphylococcus aureus and Escherichia coli strains .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Q & A

Q. Key Factors Affecting Yields :

ConditionImpact on YieldReference
Temperature (80–100°C)Optimal cyclization
Solvent (THF vs. DCM)THF improves solubility
Catalyst (DCC vs. H₂SO₄)DCC reduces side reactions

Typical yields range from 45–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Which spectroscopic and crystallographic methods are critical for structural confirmation?

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm the benzoxazepine ring and ester group. Key signals include:
    • 1H^1H: δ 3.7–4.2 ppm (ester methyl), δ 6.8–7.5 ppm (aromatic protons) .
    • 13C^{13}C: δ 170–175 ppm (ester carbonyl), δ 190–200 ppm (oxazepine ketone) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, the oxazepine ring adopts a boat conformation with an average C–O bond length of 1.43 Å .

Q. Crystallographic Data :

ParameterValueReference
Space GroupP1
Unit Cell Dimensionsa=4.6162 Å, b=11.7896 Å
R-factor0.081

How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

Advanced Research Question
Tautomerism in the oxazepine ring (e.g., keto-enol forms) can lead to split or broad NMR signals. Methodological solutions include:

  • Variable Temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening signals .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and assign peaks .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish overlapping signals .

Example : A study on diltiazem analogs showed that tautomer populations shift with solvent polarity, requiring combined experimental and computational validation .

What strategies optimize enantiomeric purity during synthesis?

Advanced Research Question
The stereogenic center at C3 requires chiral resolution or asymmetric synthesis:

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) resolves racemic mixtures with >98% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselective cyclization .

Q. Comparison of Resolution Methods :

Methodee (%)ThroughputReference
Chiral HPLC98–99Low
Enzymatic Resolution85–90Moderate
Asymmetric Catalysis90–95High

How should stability studies be designed to assess degradation under physiological conditions?

Advanced Research Question

  • Buffer Solutions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
  • Analytical Tools : HPLC-MS identifies degradation products (e.g., hydrolysis of the ester group to acetic acid derivatives) .
  • Kinetic Analysis : Pseudo-first-order rate constants (kk) quantify degradation rates.

Q. Degradation Products :

Condition (pH, Temp)Major ProductHalf-LifeReference
pH 7.4, 37°C(4-oxo-benzoxazepin-3-yl)acetic acid48 hrs
pH 1.2, 37°CRing-opened amide12 hrs

What computational approaches predict metabolic pathways and bioactive conformations?

Advanced Research Question

  • Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
  • MD Simulations : GROMACS assesses conformational stability in lipid bilayers, relevant for membrane permeability .

Q. Predicted Metabolic Sites :

EnzymeSite of MetabolismActivation Energy (kcal/mol)Reference
CYP3A4C4 carbonyl25.3
CYP2D6Benzoxazepine ring28.7

How are impurities characterized and controlled during synthesis?

Advanced Research Question

  • HPLC-MS : Detects and quantifies impurities (e.g., desmethyl analogs or ring-opened byproducts) .
  • Reference Standards : Use EP/USP-grade impurities (e.g., Impurity B: (2S,3S)-2-(4-methoxyphenyl)-4-oxo-tetrahydrobenzothiazepin-3-yl acetate) for calibration .

Q. Common Impurities :

ImpurityStructureSourceReference
Impurity DN-Desmethyl derivativeIncomplete alkylation
Hydrolysis ProductAcetic acid analogEster degradation

What crystallographic challenges arise during polymorph screening?

Advanced Research Question
Polymorphs differ in stability and solubility:

  • SHELX Refinement : Resolves disorder in the oxazepine ring using restraints (e.g., SIMU/DELU in SHELXL) .
  • PXRD vs. SCXRD : Powder XRD identifies polymorphs, while single-crystal XRD determines exact lattice parameters .

Q. Polymorph Data :

FormMelting Point (°C)Solubility (mg/mL)Reference
Polymorph I210–215 (dec.)1.2
Polymorph II198–202 (dec.)2.8

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate

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